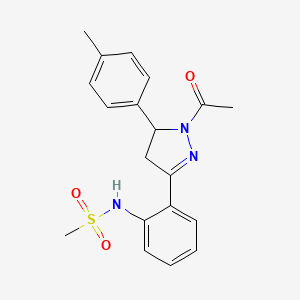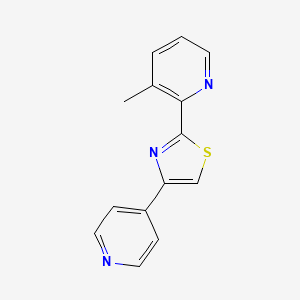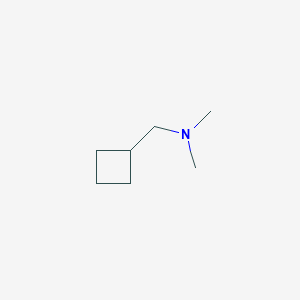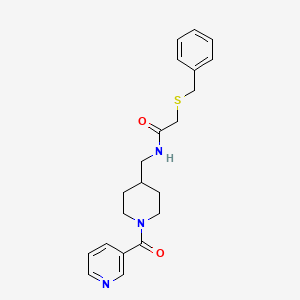
N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide, commonly known as CCB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CCB belongs to the class of imidazole-containing compounds and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of CCB is not fully understood, but it has been suggested that CCB exerts its biological activities through the inhibition of various enzymes and signaling pathways. CCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. CCB has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CCB has been shown to possess a wide range of biochemical and physiological effects. CCB has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. CCB has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, CCB has been shown to inhibit the proliferation of smooth muscle cells, which is involved in the development of cardiovascular diseases.
实验室实验的优点和局限性
CCB has several advantages for lab experiments. CCB is a small molecule compound, which makes it easy to synthesize and modify. CCB has also been shown to possess a wide range of biological activities, which makes it a promising therapeutic agent. However, CCB also has some limitations for lab experiments. CCB is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, CCB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not known.
未来方向
There are several future directions for the study of CCB. One direction is to further investigate the mechanisms of action of CCB and its biological activities. Another direction is to study the safety and efficacy of CCB in clinical trials. In addition, the development of CCB analogs with improved biological activities and pharmacokinetic properties is another future direction. Finally, the use of CCB in combination with other therapeutic agents for the treatment of various diseases is another future direction.
合成方法
The synthesis of CCB involves the reaction of 1-cyanocyclobutane carboxylic acid with 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CCB.
科学研究应用
CCB has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. CCB has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. CCB has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-13(15(21)20-16(10-17)8-5-9-16)19-14(18-11)12-6-3-2-4-7-12/h2-4,6-7H,5,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGTFAZSIAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2627183.png)
![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)


![3-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]propanoic acid](/img/structure/B2627188.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)
![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

